N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide
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Overview
Description
N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide is a compound that features an adamantane moiety attached to an ethyl group, which is further connected to a difluorobenzamide structure Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide typically involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This method yields the desired amide in good yields (70-90%). Another approach involves the Chan–Lam coupling reaction, where adamantane-containing amines react with arylboronic acids under copper(II) acetate catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to inhibit enzymes like epoxide hydrolase by binding to the active site and preventing substrate access . This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety and exhibit similar stability and reactivity.
Adamantane-containing ureas and thioureas: These compounds also feature the adamantane structure and are known for their enzyme inhibitory properties.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety, which can enhance its biological activity and stability compared to other adamantane derivatives. The fluorine atoms can increase the compound’s lipophilicity and metabolic stability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2NO/c1-11(22-18(23)15-2-3-16(20)17(21)7-15)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSAJAZXOVGPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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